molecular formula C16H13ClF4N4O B2605836 (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034441-82-0

(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2605836
CAS No.: 2034441-82-0
M. Wt: 388.75
InChI Key: YYXBEAUNJFGVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the trifluoromethyl group and other substituents on the pyrimidine ring.

    Coupling reactions: The piperazine ring can be introduced through nucleophilic substitution or other coupling reactions.

    Final assembly: The aromatic rings with halogen substituents are then coupled with the piperazine-pyrimidine intermediate under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, compounds with piperazine and pyrimidine rings are of interest due to their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicine, these compounds may be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-fluorophenyl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone
  • (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)methanone

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the aromatic rings and piperazine ring in (2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF4N4O/c17-10-2-1-3-11(18)14(10)15(26)25-6-4-24(5-7-25)13-8-12(16(19,20)21)22-9-23-13/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBEAUNJFGVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.